Compound Description: ARV-471, also known as Vepdegestrant, is an orally bioavailable cereblon (CRBN)-based PROTAC® small molecule. It demonstrates potent estrogen receptor (ER) degradation and shows superior anti-tumor activity compared to fulvestrant in preclinical models of endocrine-sensitive and resistant breast cancer. [, , , , , , , ] ARV-471 has shown promising clinical benefit in late-line ER-positive breast cancer patients. [] It degrades both wild-type ER and clinically relevant mutants by directly recruiting the ubiquitin-proteasome system. [, ] ARV-471 also possesses ER antagonist activity independent of its degrader activity. []
Relevance: Although the specific structure of "PROTAC CRBN Degrader-1" is not provided, ARV-471 serves as a relevant example of a CRBN-based PROTAC. Assuming "PROTAC CRBN Degrader-1" also utilizes CRBN for targeted protein degradation, it would share the common feature of a CRBN-binding moiety with ARV-471. Furthermore, understanding the structure-activity relationships of ARV-471 and its acquired resistance mechanisms [] can provide valuable insights into designing and optimizing "PROTAC CRBN Degrader-1."
Compound Description: ARV-110 is a first-in-class, orally bioavailable PROTAC protein degrader that selectively targets the androgen receptor (AR). [, , , ] It has shown clinical activity in heavily pretreated patients with metastatic castration-resistant prostate cancer (mCRPC) [, ] and exhibits enhanced activity against specific AR mutations like T878 and H875. [] ARV-110 promotes ubiquitination and degradation of AR, suppressing AR-target gene expression and inhibiting AR-dependent cell proliferation and inducing apoptosis. [] Notably, it demonstrates in vivo efficacy even in a long-term castrate, enzalutamide-resistant prostate cancer model. []
Relevance: ARV-110 exemplifies the successful development of a potent and selective PROTAC degrader against a specific target, the androgen receptor. As "PROTAC CRBN Degrader-1" is also proposed as a CRBN-based PROTAC, learning from ARV-110's development, including its preclinical efficacy [], can provide valuable insights into designing an effective "PROTAC CRBN Degrader-1." Understanding the structural features of ARV-110 that contribute to its selectivity and degradation efficiency can guide the optimization of "PROTAC CRBN Degrader-1" for its intended target.
Compound Description: These three compounds are identified as bivalent PROTACs that target BRD2(BD1) and CRBN. [] dBET1, PROTAC BET Degrader-1, and PROTAC BET Degrader-2 effectively induce the formation of a ternary complex with BRD2(BD1) and CRBN. [] Importantly, their activity ranking in a TR-FRET assay correlated with their reported cell growth inhibition activity, highlighting their potential as anti-cancer agents. []
Relevance: These PROTACs share the CRBN-recruiting moiety with the hypothetical "PROTAC CRBN Degrader-1," making them structurally related. While they target BRD2(BD1), the study highlights the modular nature of the TR-FRET assay, suggesting that "PROTAC CRBN Degrader-1" could be assessed similarly by replacing BRD2(BD1) with its intended target. [] This modularity underscores the potential for developing a versatile platform for characterizing the activities of various CRBN-based PROTACs, including "PROTAC CRBN Degrader-1," against their respective targets.
FS-ARV-825
Compound Description: FS-ARV-825 represents a novel approach to CRBN-based PROTACs by utilizing a fluorosulfate warhead to covalently bind CRBN. [] This covalent binding enhances pharmacodynamics, making FS-ARV-825 insensitive to washout and competition from reversible CRBN ligands. [] This compound demonstrates the potential of covalent CRBN binders in PROTAC development, potentially leading to improved degradation efficiencies and expanding the scope of targetable proteins.
Relevance: FS-ARV-825 highlights an alternative binding strategy for CRBN compared to the more common reversible binders. While "PROTAC CRBN Degrader-1" is not defined by its binding mode, considering the advantages of covalent binding like that in FS-ARV-825 could be beneficial during its design. [] If "PROTAC CRBN Degrader-1" aims for prolonged target degradation or faces challenges with competition from endogenous binders, exploring a covalent CRBN targeting strategy based on FS-ARV-825 could be beneficial.
MD-224
Compound Description: MD-224 is a first-in-class, highly potent and efficacious PROTAC MDM2 degrader. [] It induces rapid degradation of MDM2 at sub-nanomolar concentrations in human leukemia cells and demonstrates potent antitumor activity, achieving complete and durable tumor regression in vivo. [] MD-224 highlights the potential of PROTACs in targeting previously “undruggable” proteins for degradation and achieving superior efficacy compared to traditional inhibitors.
Relevance: Although MD-224 targets MDM2, it utilizes CRBN for ubiquitination, similar to the hypothetical "PROTAC CRBN Degrader-1," making them functionally related. [] The successful development of MD-224, including its potent degradation activity and in vivo efficacy [], can provide valuable insights for designing "PROTAC CRBN Degrader-1," especially considering the challenges and successes in optimizing PROTAC linkers and warheads for target degradation.
QCA570
Compound Description: QCA570 is a novel and highly potent BET degrader based on the PROTAC concept. [, ] It effectively degrades all BET-BRD proteins at picomolar concentrations and shows potent anti-leukemic activity in preclinical models. [, ] Importantly, QCA570 demonstrates superior efficacy compared to BET inhibitors and exhibits a favorable safety profile in preclinical studies, highlighting its potential as a therapeutic agent for acute leukemias.
Relevance: Similar to "PROTAC CRBN Degrader-1," QCA570 utilizes the PROTAC technology and recruits CRBN for targeted protein degradation. [, ] Although QCA570 targets BET proteins, its design principles and the insights gained from its preclinical development, including its efficacy and safety profile, could guide the development of "PROTAC CRBN Degrader-1" for its intended protein target.
Synthesis Analysis
Methods and Technical Details
The synthesis of PROTAC CRBN Degrader-1 involves several strategic steps, primarily focusing on the modular assembly of its components: an E3 ligase ligand (cereblon), a linker, and a ligand that binds to the protein of interest. Recent advancements have introduced solid-phase synthesis methods, which facilitate the rapid generation of multiple PROTACs with varying combinations of ligands.
Solid-Phase Synthesis: This method allows for the simultaneous synthesis of various PROTACs, significantly increasing efficiency and reducing time.
Linker Optimization: The choice of linker is critical; it must maintain binding affinities while ensuring optimal spatial orientation between the E3 ligase and the target protein. Linkers can be varied in length and composition (e.g., polyethylene glycol or alkyl chains) to enhance degradation potency.
Molecular Structure Analysis
Structure and Data
The molecular structure of PROTAC CRBN Degrader-1 is characterized by its bifunctional nature, consisting of three main components:
E3 Ligase Ligand: Cereblon, which recruits the target protein for degradation.
Linker: A flexible spacer that connects the E3 ligase ligand to the protein of interest.
Target Protein Ligand: A specific ligand that binds to the protein intended for degradation.
The precise molecular formula and structural data are essential for understanding its interactions and efficacy but are often proprietary or under ongoing research.
Chemical Reactions Analysis
Reactions and Technical Details
The mechanism through which PROTAC CRBN Degrader-1 operates involves several key chemical reactions:
Binding Reaction: The degrader binds simultaneously to cereblon and the target protein, facilitating their proximity.
Ubiquitination: This proximity induces cereblon to ubiquitinate the target protein, marking it for degradation by the proteasome.
Degradation Process: Following ubiquitination, the proteasome recognizes the tagged protein and degrades it into peptides.
These reactions highlight the innovative use of cellular machinery to achieve targeted protein degradation, a significant advancement over traditional small molecule inhibitors.
Mechanism of Action
Process and Data
The mechanism of action for PROTAC CRBN Degrader-1 can be summarized as follows:
Formation of Ternary Complex: The degrader forms a ternary complex with cereblon and the target protein.
Ubiquitin Ligase Activity: Cereblon facilitates ubiquitination of the target protein through its E3 ligase activity.
Proteasomal Degradation: The ubiquitinated protein is then directed to the proteasome for degradation.
This process not only leads to effective depletion of target proteins but also allows for potential re-synthesis post-degradation, making it a unique therapeutic strategy.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
While specific physical properties such as melting point or solubility may vary based on formulation, general characteristics include:
Solubility: Typically soluble in organic solvents; aqueous solubility may vary depending on linker composition.
Stability: Stability assessments indicate that modifications, such as using phenyl-glutarimide instead of phthalimide in cereblon ligands, can enhance stability without compromising activity.
Molecular Weight: The molecular weight will depend on the specific configuration of ligands used in synthesis.
These properties influence both pharmacokinetics and pharmacodynamics in biological systems.
Applications
Scientific Uses
PROTAC CRBN Degrader-1 holds significant promise in various scientific applications:
Cancer Research: Targeting oncogenic proteins that drive tumor growth.
Neurodegenerative Disorders: Potentially degrading misfolded proteins associated with diseases like Alzheimer's.
Drug Discovery Platforms: As a tool for screening new therapeutic candidates against challenging targets.
The versatility in targeting various proteins makes PROTACs an exciting area of research with implications across multiple therapeutic areas.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.